molecular formula C9H7N5O B14614515 4-Methyltetrazolo[1,5-a]quinazolin-5(4h)-one CAS No. 59342-33-5

4-Methyltetrazolo[1,5-a]quinazolin-5(4h)-one

Katalognummer: B14614515
CAS-Nummer: 59342-33-5
Molekulargewicht: 201.18 g/mol
InChI-Schlüssel: AWJCXTLIEBRODA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyltetrazolo[1,5-a]quinazolin-5(4H)-one is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyltetrazolo[1,5-a]quinazolin-5(4H)-one typically involves the condensation of 2-aminobenzamide with aldehydes under specific conditions. One common method is the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . This method is considered green, simple, and efficient, providing a straightforward strategy for the synthesis of quinazolin-4(3H)-ones.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and reaction parameters are crucial for efficient industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyltetrazolo[1,5-a]quinazolin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of 2-methylquinazolin-4(3H)-ones with iodine can yield imidazo[1,5-a]quinazolin-5(4H)-ones .

Wissenschaftliche Forschungsanwendungen

4-Methyltetrazolo[1,5-a]quinazolin-5(4H)-one has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-Methyltetrazolo[1,5-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Methyltetrazolo[1,5-a]quinazolin-5(4H)-one is unique due to its specific structural configuration and the presence of the tetrazole ring fused with the quinazoline core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

59342-33-5

Molekularformel

C9H7N5O

Molekulargewicht

201.18 g/mol

IUPAC-Name

4-methyltetrazolo[1,5-a]quinazolin-5-one

InChI

InChI=1S/C9H7N5O/c1-13-8(15)6-4-2-3-5-7(6)14-9(13)10-11-12-14/h2-5H,1H3

InChI-Schlüssel

AWJCXTLIEBRODA-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=O)C2=CC=CC=C2N3C1=NN=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.